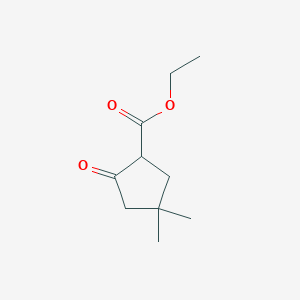
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Vue d'ensemble
Description
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H12O3 . It is also known by other names such as Ethyl cyclopentanone-2-carboxylate, Ethyl 2-cyclopentanone-1-carboxylate, and Ethyl 2-oxo-1-cyclopentanecarboxylate .
Synthesis Analysis
The synthesis of this compound involves a phase-transfer benzylation reaction with benzyl bromide in a microreactor . The reaction is catalyzed by a solid base catalyst KF/Al2O3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1CCCC1=O . The InChI key for this compound is JHZPNBKZPAWCJD-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . It has also been used in the stereoselective synthesis of (±)- cis,cis -spiro [4.4]nonane-1,6-diol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.452 (lit.), boiling point of 102-104 °C/11 mmHg (lit.), and density of 1.054 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Pheromones and Fragrances
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has been used as a starting material in the synthesis of pheromones, such as (−)‐Frontalin, a bark beetle pheromone. The synthesis involves asymmetric reduction and diastereoselective methylation processes, highlighting its role in creating complex organic structures useful in ecological research and potentially in pest control applications (Nishimura & Mori, 1998).
Organic Synthesis and Chemical Transformations
This compound is a key intermediate in the synthesis of various organic structures. For instance, it has been used in the creation of 2,5-dimethylcyclohept-4-enone through a series of transformations involving a bicyclic tosyloxy-ketone intermediate. This showcases its versatility in organic synthesis, providing pathways to different molecular architectures (Brown, Buchanan, & O'Donnell, 1979).
Enzymatic and Asymmetric Synthesis
In a study involving the synthesis and characterization of paraconic-acid derivatives, this compound played a crucial role. The kinetic enzymatic resolution of the racemic ethyl ester led to the isolation of optically active derivatives, which were extensively studied using computational methods. This application is particularly significant in the field of asymmetric synthesis, where creating chiral molecules is essential (Coriani et al., 2009).
Pharmaceutical Research and Drug Synthesis
This compound has been used in the synthesis of novel compounds with potential pharmaceutical applications. For example, its derivatives have been synthesized and characterized for properties like electron density and molecular interactions, which are crucial in drug design and discovery (Singh et al., 2013).
Materials Science and Optical Applications
The compound has been explored in the context of materials science, especially for its potential in creating non-linear optical materials. Its derivatives have been analyzed for properties like hyperpolarizability, indicating its usefulness in developing new materials for optical applications (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-10(2,3)6-8(7)11/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUOZICZJYWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



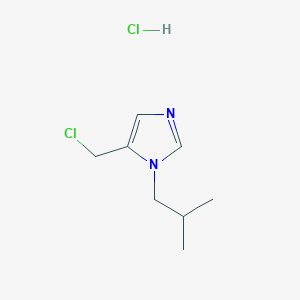






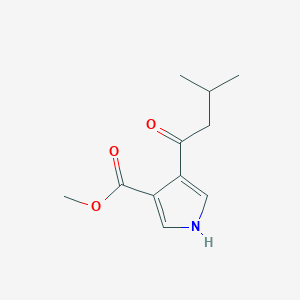
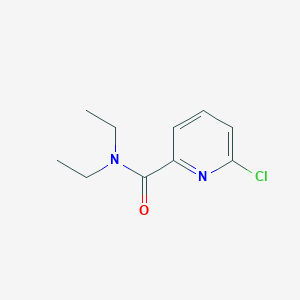
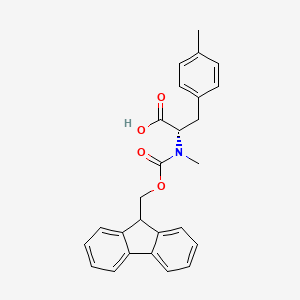
![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)